Bis(p-fluorophenyl)methylsilane
Description
Bis(p-fluorophenyl)methylsilane is an organosilicon compound characterized by a central methylsilane group bonded to two para-fluorophenyl substituents. The fluorine atoms on the aromatic rings impart significant electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity in organic and organometallic reactions.
Properties
CAS No. |
1893-48-7 |
|---|---|
Molecular Formula |
C13H12F2Si |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
bis(4-fluorophenyl)methylsilane |
InChI |
InChI=1S/C13H12F2Si/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H3 |
InChI Key |
YGGGPSMZDWLXBT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F |
Synonyms |
Methylbis(p-fluorophenyl)silane; Bis(4-fluorophenyl)methylsilane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-fluorophenyl)methylsilane typically involves the reaction of p-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2C6H4F-MgBr+CH3SiCl3→(C6H4F)2CH3Si+2MgBrCl
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with a focus on maintaining anhydrous conditions and using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Bis(p-fluorophenyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Bis(p-fluorophenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a component in drug delivery systems.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of fluorine-containing drugs.
Industry: Utilized in the production of specialty materials and coatings
Mechanism of Action
The mechanism of action of Bis(p-fluorophenyl)methylsilane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, particularly those involving silicon and fluorine atoms
Comparison with Similar Compounds
Bis(p-bromophenyl)diphenylsilane
- Structure : Two para-bromophenyl groups and two phenyl groups attached to a silicon atom (C₆H₅)₂Si(C₆H₄Br)₂.
- Key Differences :
- Substituents : Bromine atoms replace fluorine, introducing heavier halogens with distinct leaving-group capabilities.
- Reactivity : Bromine’s polarizability enhances nucleophilic substitution (e.g., Suzuki coupling), whereas fluorine’s electronegativity stabilizes the aromatic ring against electrophilic attacks .
- Applications : Used in synthesizing boronate esters () and silarylene-containing polymers ().
Bis(pentafluorophenyl)dimethylsilane
- Structure : Two para-pentafluorophenyl groups and two methyl groups bonded to silicon (CH₃)₂Si(C₆F₅)₂.
- Key Differences: Fluorination Degree: Full fluorination of the phenyl rings increases electron-withdrawing effects, reducing basicity and enhancing thermal stability compared to mono-fluorinated analogs . Physical Properties: Higher molecular weight (C₁₄H₆F₁₀Si vs. C₁₃H₁₁F₂Si) and lower solubility in non-polar solvents due to increased polarity.
Bis(trimethylsiloxy)methylsilane
- Structure : Methylsilane core with two trimethylsiloxy (-OSi(CH₃)₃) groups.
- Key Differences :
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| Bis(p-fluorophenyl)methylsilane | C₁₃H₁₁F₂Si | Two p-fluorophenyl, methyl | High electronegativity, moderate steric hindrance |
| Bis(p-bromophenyl)diphenylsilane | C₂₄H₁₈Br₂Si | Two p-bromophenyl, diphenyl | Heavy halogen, reactive in cross-coupling |
| Bis(pentafluorophenyl)dimethylsilane | C₁₄H₆F₁₀Si | Two pentafluorophenyl, methyl | Extreme electron withdrawal, high thermal stability |
| Bis(trimethylsiloxy)methylsilane | C₇H₂₂O₂Si₃ | Two trimethylsiloxy, methyl | Hydrolytically sensitive, used in elastomer synthesis |
Research Findings and Trends
- Electronic Effects: Fluorinated silanes exhibit enhanced stability in oxidative environments, making them suitable for high-temperature applications. For example, bis(pentafluorophenyl)dimethylsilane’s thermal stability surpasses non-fluorinated analogs by >50°C (inferred from ).
- Synthetic Flexibility : Lithiation and silane coupling () remain dominant methods for synthesizing aryl-substituted silanes, though fluorinated variants may require specialized reagents (e.g., IPTMDOB in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
